molecular formula C7H13ClFNO B13895100 (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride

(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride

Cat. No.: B13895100
M. Wt: 181.63 g/mol
InChI Key: PHWXLOZAUJQMHT-UHFFFAOYSA-N
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Description

(5-Fluoro-3-azabicyclo[311]heptan-1-yl)methanol;hydrochloride is a chemical compound with a unique bicyclic structure It is characterized by the presence of a fluorine atom and a hydroxymethyl group attached to a 3-azabicyclo[311]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride typically involves the following steps:

    Formation of the 3-azabicyclo[3.1.1]heptane core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Addition of the hydroxymethyl group: This step involves the reaction of the intermediate with formaldehyde or other suitable reagents to introduce the hydroxymethyl group.

    Formation of the hydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxymethyl group to a methyl group.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-fluorinated or methylated derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • (5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride
  • (5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride
  • (2-Azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride

Uniqueness

(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and other research fields.

Properties

Molecular Formula

C7H13ClFNO

Molecular Weight

181.63 g/mol

IUPAC Name

(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride

InChI

InChI=1S/C7H12FNO.ClH/c8-7-1-6(2-7,5-10)3-9-4-7;/h9-10H,1-5H2;1H

InChI Key

PHWXLOZAUJQMHT-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(CNC2)F)CO.Cl

Origin of Product

United States

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